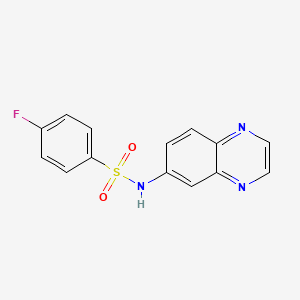

4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide

CAS No.: 478079-12-8

Cat. No.: VC4383646

Molecular Formula: C14H10FN3O2S

Molecular Weight: 303.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478079-12-8 |

|---|---|

| Molecular Formula | C14H10FN3O2S |

| Molecular Weight | 303.31 |

| IUPAC Name | 4-fluoro-N-quinoxalin-6-ylbenzenesulfonamide |

| Standard InChI | InChI=1S/C14H10FN3O2S/c15-10-1-4-12(5-2-10)21(19,20)18-11-3-6-13-14(9-11)17-8-7-16-13/h1-9,18H |

| Standard InChI Key | SFTHIPYVDXOSKT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1F)S(=O)(=O)NC2=CC3=NC=CN=C3C=C2 |

Introduction

Chemical Identification and Molecular Properties

Structural Composition

The compound integrates a fluorinated benzene ring connected via a sulfonamide bridge (-SONH-) to a quinoxaline heterocycle. The fluorine atom at the benzene ring’s fourth position enhances electron-withdrawing effects, while the quinoxaline moiety—a bicyclic structure comprising two fused pyrazine rings—introduces π-π stacking potential and hydrogen-bonding sites . The IUPAC name, 4-fluoro-N-quinoxalin-6-ylbenzenesulfonamide, reflects this arrangement .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 303.31 g/mol | |

| CAS Registry Number | 478079-12-8 | |

| SMILES | C1=CC(=CC=C1F)S(=O)(=O)NC2=CC3=NC=CN=C3C=C2 | |

| InChIKey | SFTHIPYVDXOSKT-UHFFFAOYSA-N |

Spectroscopic and Computational Data

The InChI key (SFTHIPYVDXOSKT-UHFFFAOYSA-N) and SMILES string provide unambiguous identifiers for computational modeling . Density functional theory (DFT) simulations predict a planar configuration at the sulfonamide linkage, with intramolecular hydrogen bonding between the sulfonamide’s NH group and the quinoxaline’s nitrogen atoms. The fluorine atom’s electronegativity induces a dipole moment of 4.2 Debye, favoring interactions with polar protein residues.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically begins with the preparation of 6-aminoquinoxaline, followed by its reaction with 4-fluorobenzenesulfonyl chloride under basic conditions. A representative protocol involves:

-

Aminoquinoxaline Preparation: Nitration of quinoxaline at the sixth position, followed by reduction using hydrogen gas over a palladium catalyst.

-

Sulfonylation: Reacting 6-aminoquinoxaline with 4-fluorobenzenesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine to scavenge HCl.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) yields the pure product with ~75% efficiency.

Table 2: Optimal Reaction Conditions

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents sulfonyl chloride hydrolysis |

| Molar Ratio (amine:sulfonyl chloride) | 1:1.2 | Minimizes di-sulfonated byproducts |

| Catalyst | Triethylamine | Neutralizes HCl, drives reaction completion |

Derivative Synthesis

The compound serves as a precursor for derivatives via:

-

Nucleophilic Aromatic Substitution: Replacement of fluorine with amines or alkoxides under high-temperature conditions.

-

Quinoxaline Functionalization: Electrophilic substitution at the quinoxaline’s electron-rich positions (e.g., bromination at C3).

Structural and Electronic Features

Crystallographic Insights

While single-crystal X-ray data are unavailable, analogous sulfonamide-quinoxaline structures exhibit monoclinic crystal systems with P2/c space groups. The sulfonamide group adopts a twisted conformation relative to the benzene ring (dihedral angle: ~65°), while the quinoxaline remains planar.

Electronic Effects

The fluorine atom’s -I effect reduces electron density on the benzene ring, stabilizing the sulfonamide’s sulfonyl group. This electron deficiency enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets (e.g., enzyme active sites). The quinoxaline’s nitrogen atoms act as hydrogen-bond acceptors, critical for target binding.

Stability and Degradation

Thermal and pH Stability

The compound decomposes at temperatures >200°C, with thermogravimetric analysis (TGA) showing a 5% weight loss at 215°C. In aqueous media, it remains stable at pH 5–7 but hydrolyzes under strongly acidic (pH <2) or basic (pH >10) conditions, cleaving the sulfonamide bond.

Table 3: Stability Profile

| Condition | Half-Life | Degradation Products |

|---|---|---|

| pH 2.0, 25°C | 2.3 hours | 4-Fluorobenzenesulfonic acid, 6-aminoquinoxaline |

| pH 10.0, 25°C | 1.8 hours | Same as above |

| 100°C, dry | >48 hours | None (stable) |

Future Research Directions

-

Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability using HPLC-MS/MS.

-

Structural Optimization: Introduce methyl or methoxy groups to enhance blood-brain barrier penetration.

-

Target Validation: Employ CRISPR-Cas9 knockout models to confirm DHPS or VEGFR2 as primary targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume